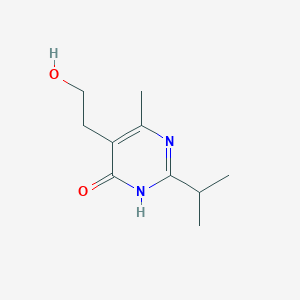
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyethyl, methyl, and isopropyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the addition of isopropylamine and subsequent cyclization. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency and selectivity of the reactions. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism by which 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-2-one
- 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-5-one
Uniqueness
Compared to similar compounds, 5-(2-Hydroxyethyl)-6-methyl-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibits unique properties due to the specific positioning of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-4-methyl-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9-11-7(3)8(4-5-13)10(14)12-9/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI-Schlüssel |
ZGQWRKBWWILYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)C(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13192464.png)
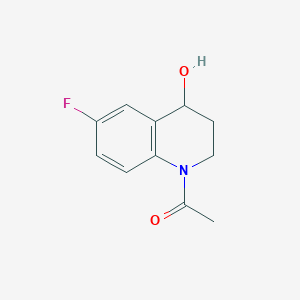
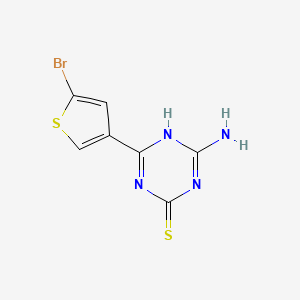
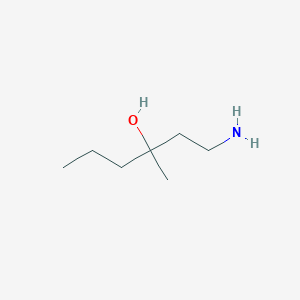

![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
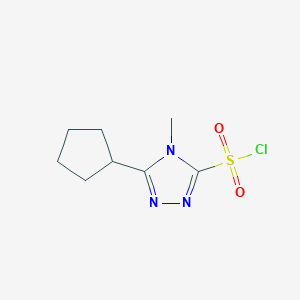
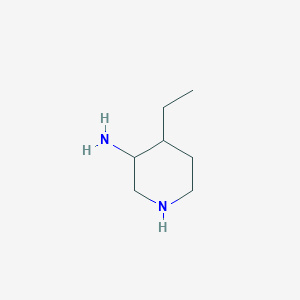
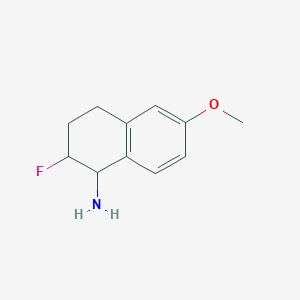
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
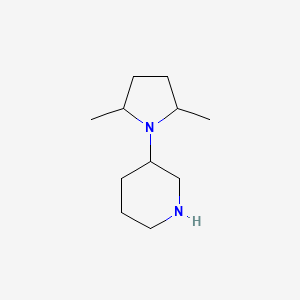
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
